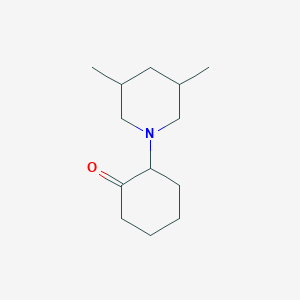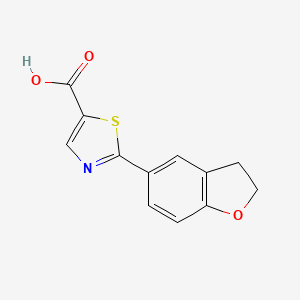
2-(3-nitrophenyl)-1H-imidazole hydrochloride
Übersicht
Beschreibung
“2-(3-Nitrophenyl)ethanamine hydrochloride” is a compound with the molecular formula C8H11ClN2O2 . It has a molecular weight of 202.64 g/mol . Another related compound is “3-Nitrophenylhydrazine hydrochloride” with the molecular formula C6H8ClN3O2 and a molecular weight of 189.60 g/mol .
Synthesis Analysis
While specific synthesis methods for “2-(3-nitrophenyl)-1H-imidazole hydrochloride” were not found, a study on benidipine hydrochloride mentioned the detection of process-related impurities during its synthetic process development . Another study discussed a novel 3-NPH derivatization-based method with high sensitivity, good chromatographic separation, and broad coverage .
Molecular Structure Analysis
The InChI for “2-(3-Nitrophenyl)ethanamine hydrochloride” is InChI=1S/C8H10N2O2.ClH/c9-5-4-7-2-1-3-8(6-7)10(11)12;/h1-3,6H,4-5,9H2;1H . For “3-Nitrophenylhydrazine hydrochloride”, the InChI is InChI=1S/C6H7N3O2.ClH/c7-8-5-2-1-3-6(4-5)9(10)11;/h1-4,8H,7H2;1H .
Physical and Chemical Properties Analysis
The physical and chemical properties for “2-(3-Nitrophenyl)ethanamine hydrochloride” include a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . For “3-Nitrophenylhydrazine hydrochloride”, the hydrogen bond donor count is 3 and the hydrogen bond acceptor count is 4 .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
2-(3-nitrophenyl)-1H-imidazole hydrochloride and its derivatives have been investigated for their antimicrobial properties. A study synthesized various derivatives of this compound, which exhibited significant antimicrobial activities against Candida albicans (Narwal et al., 2012).
Corrosion Inhibition
Research has explored the use of imidazole derivatives, including 2-(3-nitrophenyl)-1H-imidazole, as corrosion inhibitors. These compounds demonstrated significant efficiency in protecting steel in corrosive environments, as evidenced by various analytical techniques (Singh et al., 2017).
Catalysis in Chemical Reactions
Imidazole derivatives play a crucial role in catalyzing various chemical reactions. For instance, an imidazole derivative was used to catalyze the hydrolysis of p-nitrophenyl acetate, showcasing its potential as a bifunctional catalyst in ester hydrolysis (Motomura et al., 1991).
As Precursors in Nanoparticle Synthesis
Imidazole derivatives, including 2-(3-nitrophenyl)-1H-imidazole, have been identified as useful precursors for the synthesis of zinc oxide nanoparticles. These derivatives exhibit unique structural properties that make them suitable for this application (Padhy et al., 2010).
Potential in Antifungal Applications
Certain imidazole hydrochloride derivatives, including those related to 2-(3-nitrophenyl)-1H-imidazole, have shown promise as antifungal agents. Their efficacy was demonstrated in topical applications against dermatophytosis in animal models (Ogata et al., 1983).
Electrochemical Studies
These derivatives have been explored in electrochemical studies, particularly in understanding their interaction with various substrates and their potential in creating electrochemically active materials (Soylemez et al., 2015).
DNA Interaction Studies
Imidazole derivatives have also been studied for their interaction with DNA, which is critical in understanding their role in biological systems and potential therapeutic applications. These studies include DNA-binding and photocleavage investigations (Zhang et al., 2001).
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-(3-nitrophenyl)-1H-imidazole hydrochloride plays a significant role in biochemical reactions, particularly as a derivatization agent in analytical chemistry. It interacts with various enzymes, proteins, and other biomolecules, facilitating the detection and quantification of specific compounds. For instance, it has been employed in the determination of gamma-Hydroxybutyric acid in biological samples, enhancing detection capabilities in forensic and clinical toxicology . The interactions between this compound and biomolecules are primarily based on its ability to form stable complexes, which can be analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS).
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the differentiation of regulatory T cells by acting as a histone deacetylase inhibitor . Additionally, this compound can induce cytotoxic effects in cancer cells, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The nitro group in the compound is particularly reactive, allowing it to participate in redox reactions and form covalent bonds with target proteins . This binding can result in the inhibition of key enzymes involved in cellular metabolism, thereby altering cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of tumor growth. At higher doses, it can induce toxic or adverse effects, including cytotoxicity and organ damage . Understanding the dosage thresholds is crucial for optimizing its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and alter metabolite levels within cells. For instance, it has been shown to affect the metabolism of short-chain fatty acids, which are critical for maintaining cellular homeostasis . The interactions with metabolic enzymes can lead to changes in the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Studies have indicated that the compound can be efficiently transported across cell membranes and distributed to various tissues, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and histone proteins, influencing gene expression and chromatin structure . Understanding the subcellular localization of the compound is essential for elucidating its precise mechanisms of action.
Eigenschaften
IUPAC Name |
2-(3-nitrophenyl)-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2.ClH/c13-12(14)8-3-1-2-7(6-8)9-10-4-5-11-9;/h1-6H,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWYUWWNSGOBKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=CN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



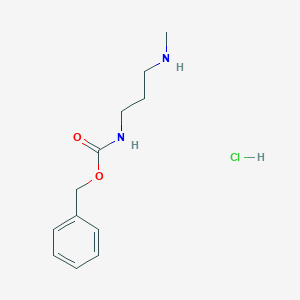
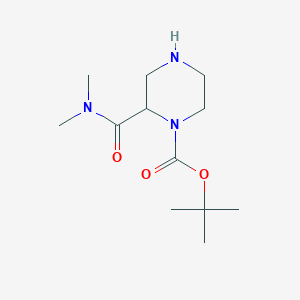
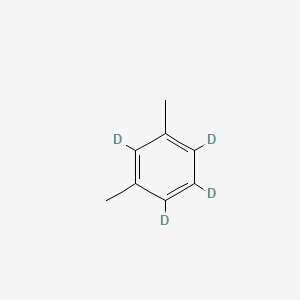

![N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-(pyridin-2-yl)piperidin-4-amine](/img/structure/B1419232.png)
![4-Chloro-2-[(oxan-4-yl)amino]benzonitrile](/img/structure/B1419233.png)

![Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride](/img/structure/B1419239.png)
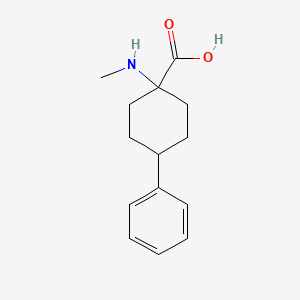
![1-[4-(Phenylamino)piperidin-1-yl]ethan-1-one](/img/structure/B1419243.png)
